

Spectroscopic Data Interpretation of 4-Formyl-3-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Formyl-3-methoxybenzonitrile**

Cat. No.: **B1591161**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-formyl-3-methoxybenzonitrile**, a key intermediate in pharmaceutical synthesis. The document presents a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate a deeper understanding of its molecular structure and characteristics.

Molecular Structure and Spectroscopic Overview

4-Formyl-3-methoxybenzonitrile ($C_9H_7NO_2$) is an aromatic compound featuring a benzonitrile backbone substituted with a formyl (-CHO) and a methoxy (-OCH₃) group.^[1] This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes. The molecular weight of this compound is 161.16 g/mol .
^[1]

A summary of the key spectroscopic data is presented below, followed by a detailed analysis of each technique.

Quantitative Spectroscopic Data

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.37	d ($J = 0.8$ Hz)	1H	Aldehydic proton (-CHO)
7.82	d ($J = 7.8$ Hz)	1H	Aromatic proton
7.80	d ($J = 1.0$ Hz)	1H	Aromatic proton
7.50	dd ($J=7.8, 1.0$ Hz)	1H	Aromatic proton
3.98	s	3H	Methoxy protons (- OCH_3)

d = doublet, dd = doublet of doublets, s = singlet, J = coupling constant in Hertz.

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3) - Predicted and Inferred from Analogs

Chemical Shift (δ) ppm	Assignment
189.4	Aldehyde Carbonyl (C=O)
161.5	Aromatic Carbon (C-OCH_3)
135.7	Aromatic Carbon
128.0	Aromatic Carbon
124.5	Aromatic Carbon
120.3	Aromatic Carbon
116.6	Nitrile Carbon ($\text{C}\equiv\text{N}$)
111.4	Aromatic Carbon
55.3	Methoxy Carbon (- OCH_3)

Note: The chemical shifts are based on predictions and comparison with structurally similar compounds like 3-methoxybenzonitrile and 2-methoxybenzaldehyde.[\[2\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong	C≡N (Nitrile) stretch
~1700	Strong	C=O (Aldehyde) stretch
~2850 & ~2750	Medium	C-H (Aldehyde) stretch
~1600, ~1500	Medium-Strong	C=C (Aromatic) stretch
~1250	Strong	C-O (Aryl ether) stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
161	Molecular ion [M] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-formyl-3-methoxybenzonitrile** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Number of scans: 16

- Relaxation delay: 1.0 s
- Pulse width: 30°
- Acquisition time: 4.0 s
- ^{13}C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Acquisition time: 1.5 s
 - Proton decoupling: Broadband decoupling is applied during acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FT-IR spectrometer equipped with a universal ATR sampling accessory.
- Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
 - A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.[\[3\]](#)

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
- Ionization Method: Electron Impact (EI) ionization is typically used for small, volatile molecules.[\[4\]](#)
- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Parameters:
 - Ionization energy: 70 eV
 - Source temperature: 200-250 °C
 - Mass range: m/z 40-400

Data Interpretation and Structural Elucidation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides key structural information. The downfield singlet at 10.37 ppm is characteristic of an aldehyde proton, deshielded by the adjacent carbonyl group. The three distinct signals in the aromatic region (7.82, 7.80, and 7.50 ppm) with their specific splitting patterns (doublet and doublet of doublets) confirm the trisubstituted aromatic ring. The sharp singlet at 3.98 ppm, integrating to three protons, is indicative of the methoxy group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum further corroborates the structure. The signal at approximately 189.4 ppm is assigned to the aldehydic carbonyl carbon.[\[2\]](#) The nitrile carbon appears around 116.6 ppm. The aromatic region displays six distinct signals, consistent with the substituted benzene ring. The carbon attached to the electron-donating methoxy group is shifted upfield, while those adjacent to the electron-withdrawing aldehyde and nitrile groups are shifted downfield. The methoxy carbon itself resonates at approximately 55.3 ppm.[\[2\]](#)

IR Spectrum Analysis

The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups. A strong, sharp peak around 2230 cm^{-1} is indicative of the $\text{C}\equiv\text{N}$ stretch of the nitrile group. The strong absorption at approximately 1700 cm^{-1} corresponds to the $\text{C}=\text{O}$ stretching vibration of the aromatic aldehyde.^[5] The presence of the aldehyde is further confirmed by the two medium intensity C-H stretching bands around 2850 cm^{-1} and 2750 cm^{-1} . The aromatic C=C stretching vibrations are observed around 1600 cm^{-1} and 1500 cm^{-1} , and a strong band around 1250 cm^{-1} is due to the C-O stretching of the aryl ether.^[6]

Mass Spectrum Analysis

The mass spectrum shows a molecular ion peak $[\text{M}]^+$ at m/z 161, which corresponds to the molecular weight of **4-formyl-3-methoxybenzonitrile** ($\text{C}_9\text{H}_7\text{NO}_2$).^[1] This confirms the elemental composition of the molecule.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of **4-formyl-3-methoxybenzonitrile** and highlights key proton environments as identified by ^1H NMR spectroscopy.

Figure 1. Chemical structure of **4-formyl-3-methoxybenzonitrile** with ^1H NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Data Interpretation of 4-Formyl-3-methoxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591161#4-formyl-3-methoxybenzonitrile-spectroscopic-data-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com